Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate
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Overview
Description
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17BrN2O2 and a molecular weight of 301.18 g/mol . It is also known by its IUPAC name, tert-butyl 2-bromo-5-(dimethylamino)isonicotinate . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are generally involved in a variety of biochemical pathways, including those involving free radical reactions .
Pharmacokinetics
Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Brominated compounds are generally known to cause various changes at the molecular and cellular levels, often through the generation of free radicals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Preparation Methods
The synthesis of tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate typically involves the bromination of 2,5-dimethylaminopyridine followed by esterification with tert-butyl chloroformate . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate can be compared with similar compounds such as:
Tert-butyl bromoacetate: Another brominated ester used in organic synthesis.
5-Bromo-2-(dimethylamino)pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
The uniqueness of this compound lies in its specific structure, which combines a brominated pyridine ring with a tert-butyl ester and a dimethylamino group, providing distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-12(2,3)17-11(16)8-6-10(13)14-7-9(8)15(4)5/h6-7H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUXPQRNIBBFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1N(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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